

# Vevorisertib trihydrochloride off-target effects investigation

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## Compound of Interest

Compound Name: Vevorisertib trihydrochloride

Cat. No.: B10828103

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## Vevorisertib (Tuvusertib/M1774) Technical Support Center

Welcome to the technical support center for researchers investigating the off-target effects of the Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor Tuvusertib (M1774). This resource provides essential guidance, troubleshooting protocols, and frequently asked questions to ensure the accuracy and reliability of your experiments.

### Frequently Asked Questions (FAQs)

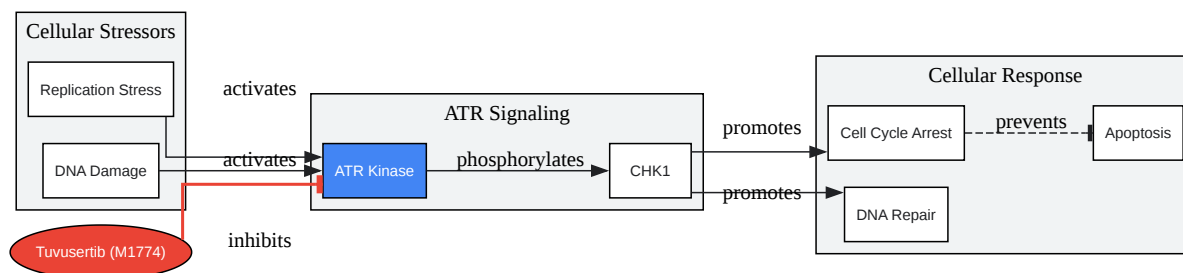
Q1: There appears to be confusion between Vevorisertib, Tuvusertib, and M1774. Which compound is this guide for?

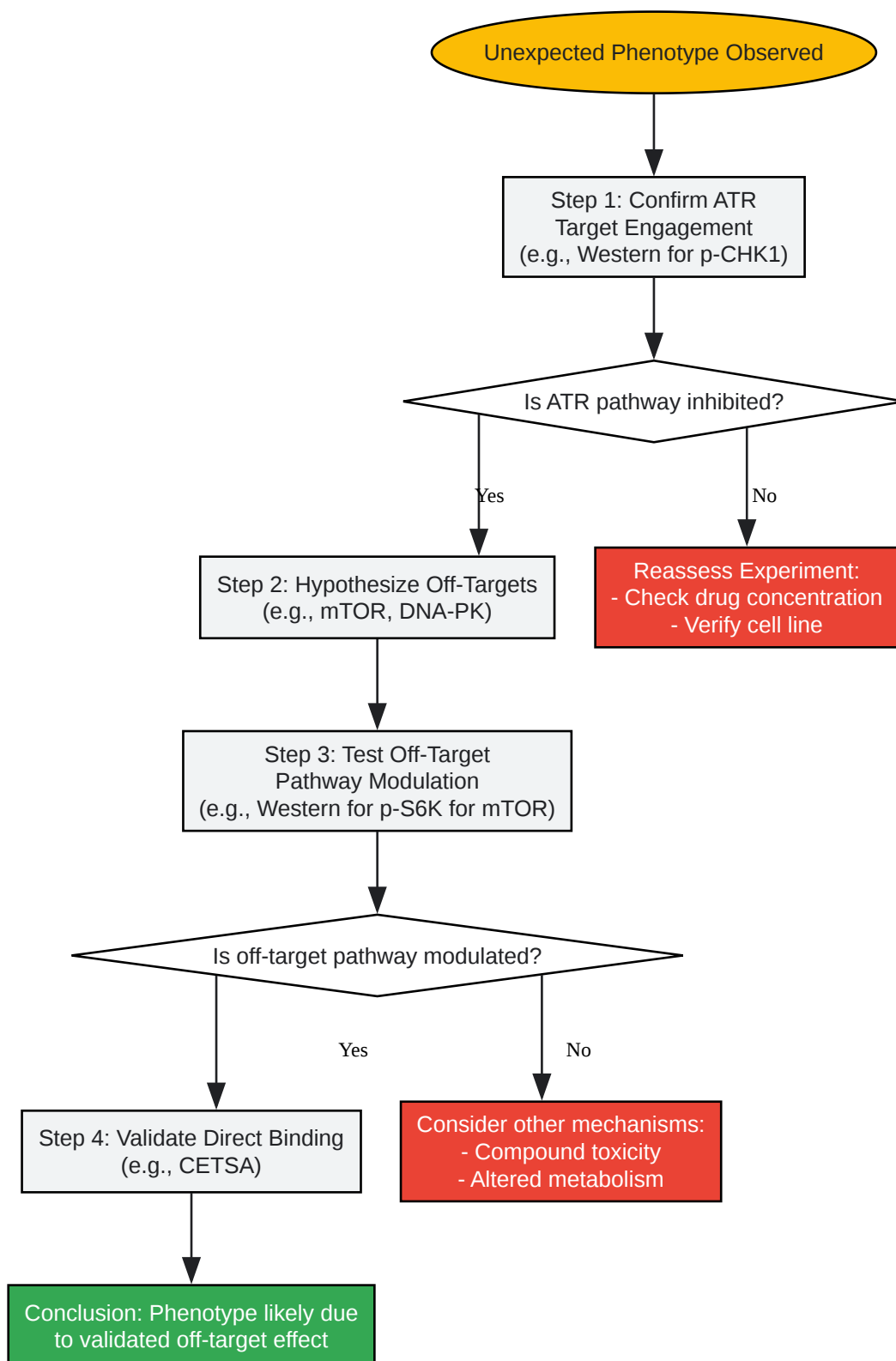
A: This is a critical point of clarification. The compound Vevorisertib (also known as ARQ 751) is a pan-AKT inhibitor. However, the user interest in "Vevorisertib" for off-target analysis likely refers to the potent and selective ATR inhibitor Tuvusertib, which is also widely known by its developmental code, M1774.<sup>[1][2]</sup> This guide will focus exclusively on Tuvusertib (M1774).

Q2: What is the primary mechanism of action for Tuvusertib (M1774)?

A: Tuvusertib is an orally available, selective inhibitor of ATR kinase.<sup>[3][4][5]</sup> ATR is a critical protein in the DNA Damage Response (DDR) pathway, sensing replication stress and activating downstream signaling to arrest the cell cycle and facilitate DNA repair.<sup>[1][6]</sup>

Tuvusertib selectively binds to and inhibits ATR, which prevents the phosphorylation of its primary downstream target, CHK1.[1][7] This action abrogates the DNA damage checkpoint, leading to an accumulation of DNA damage and ultimately inducing apoptosis in cancer cells, particularly those under high replicative stress.[1][6]





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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)